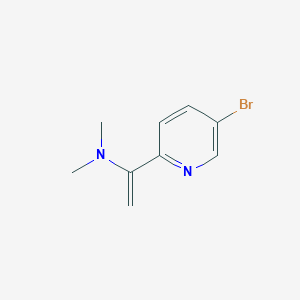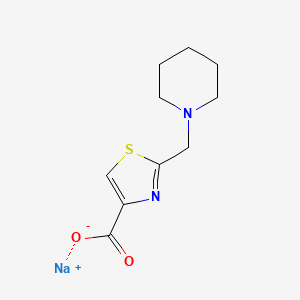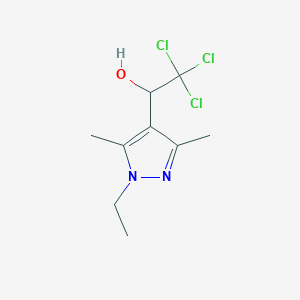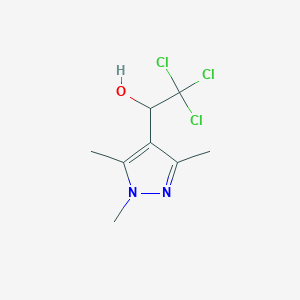
1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine
Vue d'ensemble
Description
This would typically involve providing the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. It can also include studying its spectroscopic properties.Applications De Recherche Scientifique
Synthesis of Monoarylated Bromopyridines and their Applications : Monoarylated bromopyridines, synthesized from Grignard compounds of 1-bromo-2,4,6-diisopropylbenzene or 1-bromo-2,6-dimethylbenzene and 2,6-dibromopyridine, are used in Pd-catalysed aryl amination. This forms aminopyridinate ligands, which are valuable in organometallic chemistry and catalysis (Scott et al., 2004).
Mechanistic Studies in Intramolecular Amination : The intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines provides insights into the mechanisms of ring closure in auto-tandem amination processes. This research has implications in the development of new synthetic methods in organic chemistry (Loones et al., 2007).
Intermediate Compounds in Drug Discovery : Compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, synthesized from 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde, are important intermediates in drug discovery, demonstrating the role of bromopyridines in pharmaceutical research (Li et al., 2012).
Synthesis of Aminopyridines for Dopamine and Serotonin Receptor Antagonists : The efficient synthesis of aminopyridines, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is significant for developing dopamine and serotonin receptor antagonists. These compounds have potential applications in neuropsychopharmacology (Hirokawa et al., 2000).
Development of Aryliminophosphoranes : Aryliminophosphoranes synthesized from reactions involving 2-amino-5-bromopyridine are used in organic synthesis, particularly in the development of phosphorus ylides (Yavari et al., 2002).
Crystal Structure Analysis in Materials Science : Studies on compounds like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide contribute to the understanding of molecular structures, which is essential in materials science and crystallography (Anuradha et al., 2014).
Copper-Catalyzed Amination for Organic Synthesis : The copper-catalyzed amination of halogenopyridines, including 5-bromopyridin-2-yl derivatives, is an important reaction in organic synthesis, leading to the development of N,N′-diheteroaryl derivatives (Anokhin et al., 2015).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include recommendations for safe handling and disposal.
Orientations Futures
This could involve potential applications for the compound, areas for further research, and possible modifications that could enhance its properties or reduce its hazards.
Propriétés
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c1-7(12(2)3)9-5-4-8(10)6-11-9/h4-6H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEFVMHIGFXEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C)C1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202051 | |
| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylethenamine | |
CAS RN |
1332529-29-9 | |
| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinemethanamine, 5-bromo-N,N-dimethyl-α-methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001202051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,6,6-tetramethyl-4,6-dihydro-1H-furo[3,4-c]pyrazole](/img/structure/B1396376.png)
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1396379.png)
![5-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B1396381.png)

![tert-butyl N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]carbamate](/img/structure/B1396386.png)
![2-[(5-{[(4-Iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]propanohydrazide](/img/structure/B1396387.png)
![2-[(5-{[(4-Chlorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396388.png)
![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396390.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1396391.png)
![1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1396392.png)
![(7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1396393.png)
![3-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B1396394.png)
